2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline
CAS No.: 565228-31-1
Cat. No.: VC3018095
Molecular Formula: C36H44Br2N2O2
Molecular Weight: 696.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 565228-31-1 |
|---|---|
| Molecular Formula | C36H44Br2N2O2 |
| Molecular Weight | 696.6 g/mol |
| IUPAC Name | 5,8-dibromo-2,3-bis(3-octoxyphenyl)quinoxaline |
| Standard InChI | InChI=1S/C36H44Br2N2O2/c1-3-5-7-9-11-13-23-41-29-19-15-17-27(25-29)33-34(40-36-32(38)22-21-31(37)35(36)39-33)28-18-16-20-30(26-28)42-24-14-12-10-8-6-4-2/h15-22,25-26H,3-14,23-24H2,1-2H3 |
| Standard InChI Key | FEVJTZANZCULRJ-UHFFFAOYSA-N |
| SMILES | CCCCCCCCOC1=CC=CC(=C1)C2=NC3=C(C=CC(=C3N=C2C4=CC(=CC=C4)OCCCCCCCC)Br)Br |
| Canonical SMILES | CCCCCCCCOC1=CC=CC(=C1)C2=NC3=C(C=CC(=C3N=C2C4=CC(=CC=C4)OCCCCCCCC)Br)Br |
Introduction
Physical and Chemical Properties
Structural Characteristics
2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline features a quinoxaline core with strategically placed functional groups. The presence of two bromine atoms at positions 5 and 8 provides reactive sites for further functionalization, particularly for polymerization reactions. The two 3-(octyloxy)phenyl groups at positions 2 and 3 of the quinoxaline core contribute to the compound's solubility in organic solvents and influence its electronic properties. The octyloxy chains, being long aliphatic substituents, enhance solubility while also affecting the packing behavior in solid state.
Physical Properties
The physical and chemical properties of 2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline are summarized in Table 1, providing essential information for researchers working with this compound.
Table 1: Physical and Chemical Properties of 2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline
The high boiling point and flash point of the compound indicate its thermal stability, which is advantageous for applications involving thermal processing. The relatively high LogP value of a 12.50 suggests strong lipophilicity, which explains its good solubility in common organic solvents but limited solubility in polar solvents.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about 2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline. The ¹H NMR and ¹³C NMR data are presented below:
¹H NMR (CDCl₃, 500 MHz) δ (ppm): 7.91 (s, 2H), 7.23 (d, 4H, J = 10 Hz), 7.18 (d, 2H, J = 10 Hz), 6.94 (d, 2H, J = 10 Hz), 3.87 (t, 4H, J = 6.5 Hz), 1.75 (q, 4H), 1.25-1.52 (m, 20H), 0.91 (t, 6H, J = 5.5 Hz) .
¹³C NMR (CDCl₃, 500 MHz) δ (ppm): 159.07, 154.05, 139.31, 139.14, 133.09, 129.33, 123.72, 122.56, 116.57, 115.77, 68.12, 31.85, 29.36, 29.29, 29.13, 26.04, 22.70, 14.13 .
These spectroscopic data confirm the structural elements of the compound, with characteristic signals for aromatic protons, methylene protons adjacent to oxygen (OCH₂), and the typical pattern of aliphatic chain protons. The carbon spectra show distinct signals for aromatic carbons, carbons adjacent to heteroatoms, and the aliphatic chain carbons.
Synthesis Methods
Conventional Synthesis Procedure
The synthesis of 2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline typically involves a condensation reaction between appropriate precursors. The conventional method, as reported in the literature, is outlined below:
Reagents:
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Compound 2 (4,5-dibromo-1,2-phenylenediamine): 2.28 g (8.58 mmol)
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Compound 5 (1,2-bis(3-(octyloxy)phenyl)ethane-1,2-dione): 4 g (8.58 mmol)
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Acetic acid: 70 ml
Procedure:
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Combine compounds 2 and 5 in acetic acid (70 ml)
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Warm the mixture briefly to 60 °C
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Stir the solution at room temperature for 2 hours
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Collect the precipitate by filtration
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Wash the solid with ethanol
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Dry to obtain 5,8-dibromo-2,3-bis(3-(octyloxy)phenyl)quinoxaline
This procedure yields the desired product as a white solid with a high yield of approximately 97% .
Alternative Synthesis Approaches
While the condensation reaction is the most common method for synthesizing 2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline, researchers have explored variations of this approach to optimize yield and purity. These variations primarily involve adjustments to reaction conditions, solvent systems, and post-synthesis purification methods.
The critical factors affecting the synthesis include:
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Temperature control during the reaction
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Reaction time optimization
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Selection of appropriate catalysts or promoters
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Purification techniques to achieve high purity
The successful synthesis of this compound is essential for its subsequent use in polymer synthesis and device fabrication, where high purity is required for optimal performance.
Applications in Materials Science
Polymer Semiconductors
2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline serves as a key building block for the synthesis of low band-gap polymer semiconductor materials. The bromine atoms at positions 5 and 8 are reactive sites for polymerization reactions, particularly Stille and Suzuki coupling reactions, which are commonly used to create donor-acceptor copolymers.
Notable polymers synthesized using this compound include:
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TQ1 (a quinoxaline-based polymer)
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Polymers incorporating benzodithiophene (BDT) units alongside quinoxaline
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Various donor-acceptor copolymers with tunable electronic properties
These polymers exhibit important semiconductor characteristics such as:
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Controllable band gaps
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Good charge carrier mobility
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Suitable energy level alignment for device applications
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Solution processability
Organic Electronics
The polymers synthesized from 2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline find applications in various organic electronic devices. Table 2 summarizes these applications:
Table 2: Applications of 2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline in Organic Electronics
The octyloxy side chains in this compound play a crucial role in these applications by promoting good solubility of the resulting polymers in organic solvents, which is essential for solution-based processing techniques such as spin coating, inkjet printing, and spray coating.
Structure-Property Relationships
The structural features of 2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline directly influence the properties of derived polymers. The quinoxaline core acts as an electron-accepting unit, while the octyloxy-substituted phenyl groups contribute to the solubility and processability of the resulting materials.
Key structure-property relationships include:
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The quinoxaline unit contributes to the electron-accepting character, influencing the band gap
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The position of the octyloxy substituents on the phenyl rings affects intermolecular packing
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The length of the alkoxy chains impacts solubility and film-forming properties
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The bromine atoms provide reactive sites for polymerization while also influencing the electronic properties
Understanding these relationships is essential for the rational design of new materials with tailored properties for specific applications.
Research Developments
Recent Studies
Recent research involving 2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline has focused on developing advanced materials for next-generation organic electronics. Key research areas include:
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Band Gap Engineering: Studies have explored how the incorporation of this compound into different polymer backbones affects the resulting band gap, with implications for light absorption and charge transport .
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Multifunctional Materials: Researchers have developed polymers incorporating this quinoxaline derivative alongside other units like benzodithiophene to create materials with multiple functionalities, such as combined photovoltaic and electrochromic properties .
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Device Optimization: Significant work has been done to optimize device architectures utilizing polymers derived from this compound, with a focus on improving efficiency, stability, and processability .
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Alternative Side Chains: Comparative studies have examined the effects of different alkoxy side chains, including 2-ethylhexyloxy variants, on material properties and device performance .
Performance in Devices
Polymers synthesized using 2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline have demonstrated promising performance in various devices. For example, a quinoxaline and benzodithiophene containing random copolymer (PQBT) exhibited ambipolar and multichromic characteristics with high solubility in common solvents. Optoelectronic studies revealed two well-separated absorption bands with maxima at 500 and 532 nm and an optical band gap of 1.83 eV .
In electrochromic applications, these materials show color changes from orange in the neutral state to brown, green, and blue in intermediate, oxidized, and reduced states, respectively . This versatility makes them promising candidates for smart windows, displays, and other color-changing applications.
In photovoltaic devices, polymers incorporating this quinoxaline derivative have achieved improved power conversion efficiencies through nanoscale morphology control and the use of processing additives .
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